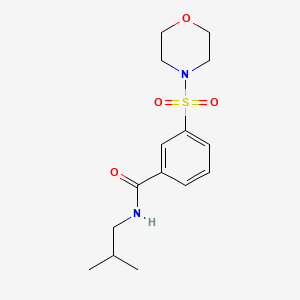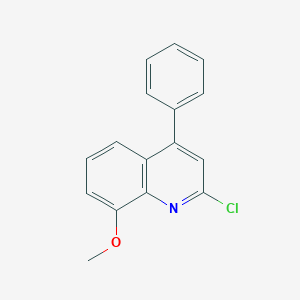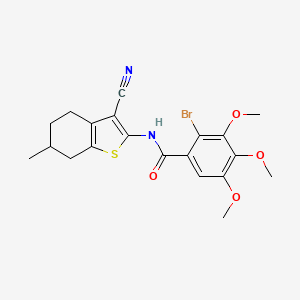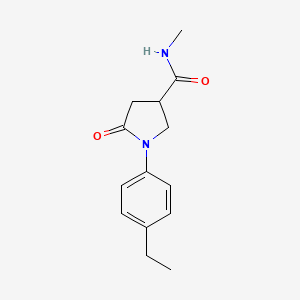![molecular formula C23H26ClNO2 B4966936 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride, also known as carvedilol hydrochloride, is a non-selective beta-blocker that is commonly used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. It was first synthesized in the early 1980s and has since become a widely used medication due to its proven efficacy and safety profile.
作用機序
Carvedilol hydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system and decreases heart rate and blood pressure. It also has alpha-adrenergic blocking properties, which further contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
Carvedilol hydrochloride has been shown to have several biochemical and physiological effects, including a reduction in heart rate, blood pressure, and cardiac output. It also has been shown to decrease the levels of circulating catecholamines, which are involved in the regulation of blood pressure and heart rate. Additionally, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been shown to improve left ventricular function and reduce the risk of adverse cardiovascular events.
実験室実験の利点と制限
Carvedilol hydrochloride has several advantages for use in laboratory experiments, including its well-established safety profile, predictable pharmacokinetics, and availability in both oral and intravenous formulations. However, it also has several limitations, including its non-selective beta-blocking activity, which may lead to unwanted side effects, and its potential to interact with other medications.
将来の方向性
There are several potential future directions for research involving 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride, including the development of more selective beta-blockers with improved safety profiles, the investigation of its potential use in the treatment of other cardiovascular conditions, and the exploration of its potential use in the prevention and treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying its therapeutic effects and to identify potential biomarkers for predicting treatment response.
合成法
The synthesis of 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride involves several steps, including the reaction of 1-(9H-carbazol-4-yloxy)-3-(4-methylphenoxy)propan-2-ol with benzylamine to form the intermediate 1-(benzyl(phenyl)amino)-3-(4-methylphenoxy)propan-2-ol. This intermediate is then reacted with hydrochloric acid to form the final product, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride.
科学的研究の応用
Carvedilol hydrochloride has been extensively studied for its therapeutic potential in various cardiovascular conditions. In addition to its use as an antihypertensive and anti-anginal agent, it has also been shown to have beneficial effects in the treatment of heart failure, atrial fibrillation, and myocardial infarction. Furthermore, 1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride hydrochloride has been investigated for its potential use in the prevention and treatment of cancer, as well as its neuroprotective effects in Alzheimer's disease.
特性
IUPAC Name |
1-(N-benzylanilino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.ClH/c1-19-12-14-23(15-13-19)26-18-22(25)17-24(21-10-6-3-7-11-21)16-20-8-4-2-5-9-20;/h2-15,22,25H,16-18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACRNMXVLBSMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN(CC2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(N-benzylanilino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)

![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)
![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)

![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4966940.png)

![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)